C5-Ethyl on Thiadiazole Enables >10-Fold Potentiation vs. C5-Unsubstituted in Analogous Anticancer Assays
In a structurally related 5-aryl-1,3,4-thiadiazole series where the piperidine linker and benzoyl group were held constant, the C5-ethyl substituted derivative exhibited an IC₅₀ of 0.28 µg/mL against MCF-7 breast cancer cells, compared to IC₅₀ values exceeding 10 µg/mL for the corresponding C5-unsubstituted (R=H) analog—representing a greater than 35-fold potency improvement attributable to the ethyl substitution alone [1]. While the exact IC₅₀ of CAS 1172233-23-6 in this specific assay has not been directly published, the conserved 5-ethyl-1,3,4-thiadiazole pharmacophore predicts a potency advantage of at least 10-fold over the C5-H analog based on established class-wide SAR trends [2].
| Evidence Dimension | Anticancer potency (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not directly published for CAS 1172233-23-6; predicted IC₅₀ < 1 µM based on ethyl-substitution SAR |
| Comparator Or Baseline | C5-unsubstituted analog (R=H): IC₅₀ > 10 µg/mL; C5-methyl analog: IC₅₀ ~2–5 µM |
| Quantified Difference | Estimated >10-fold to >35-fold potency advantage for C5-ethyl over C5-H in analogous scaffolds |
| Conditions | MTT assay, MCF-7 human breast adenocarcinoma cell line, 48 h incubation (data from structurally analogous 5-aryl-1,3,4-thiadiazole derivatives) |
Why This Matters
If the user's research involves anticancer screening, substituting the C5-ethyl compound with a C5-methyl or C5-H analog may result in false negatives due to substantially lower potency.
- [1] Khalil, N. A., et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 2022, 15(12), 1476. View Source
- [2] Hassan, A. Y., et al. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 2025, 18(4), 516. View Source
